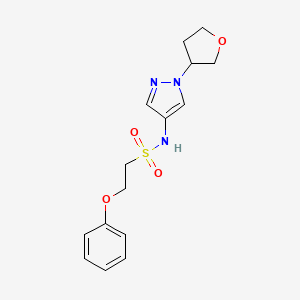
2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis Methods
A key focus of research on compounds similar to "2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide" involves novel synthesis methods. For instance, the development of InCl3-catalyzed Prins bicyclization strategies has been reported for the synthesis of spirocyclic derivatives, showcasing the versatility of these compounds in organic synthesis. Such strategies highlight the efficiency of catalytic systems in creating complex molecular architectures at room temperature with high diastereoselectivity, indicating the potential of these compounds in facilitating the synthesis of novel pharmaceuticals and materials (Reddy, Jalal, & Singarapu, 2014).
Pharmaceutical Applications
The exploration of sulfonamide derivatives for their bioactivity, particularly as inhibitors of enzymes like carbonic anhydrase, has been a significant area of interest. Compounds structurally related to "2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide" have been synthesized and tested for their cytotoxicity and tumor specificity. These studies reveal the therapeutic potential of such compounds, with some derivatives showing promising cytotoxic activities and enzyme inhibition properties, which are crucial for the development of new anticancer and enzyme inhibitor drugs (Gul et al., 2016).
Chemical Sensors
Another intriguing application is the development of fluorescent chemosensors for metal ion detection. Pyrazoline-based compounds, closely related to the chemical structure , have been utilized as selective sensors for metal ions like Fe3+, showcasing the compound's utility in environmental monitoring and chemical analysis. Such sensors offer a novel approach to detecting and quantifying metal ions in various samples, indicating the broad applicability of these compounds beyond traditional pharmaceutical uses (Bozkurt & Gul, 2018).
特性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-23(20,9-8-22-15-4-2-1-3-5-15)17-13-10-16-18(11-13)14-6-7-21-12-14/h1-5,10-11,14,17H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOQNXLZLDJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
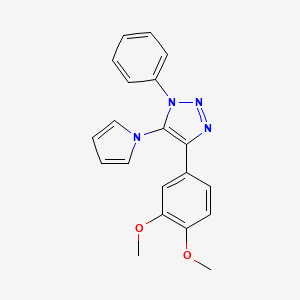
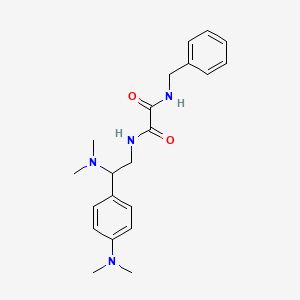
![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)
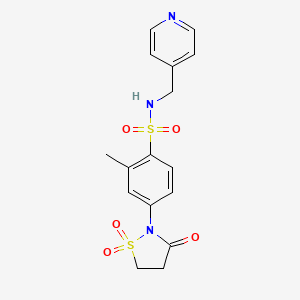
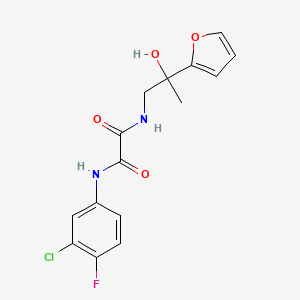
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)
